Pentachlorodisilane Pentachlorodisilane
Brand Name: Vulcanchem
CAS No.: 31411-98-0
VCID: VC16974650
InChI: InChI=1S/Cl5Si2/c1-6(2)7(3,4)5
SMILES:
Molecular Formula: Cl5Si2
Molecular Weight: 233.4 g/mol

Pentachlorodisilane

CAS No.: 31411-98-0

Cat. No.: VC16974650

Molecular Formula: Cl5Si2

Molecular Weight: 233.4 g/mol

* For research use only. Not for human or veterinary use.

Pentachlorodisilane - 31411-98-0

Specification

CAS No. 31411-98-0
Molecular Formula Cl5Si2
Molecular Weight 233.4 g/mol
Standard InChI InChI=1S/Cl5Si2/c1-6(2)7(3,4)5
Standard InChI Key VEYJKODKHGEDMC-UHFFFAOYSA-N
Canonical SMILES [Si]([Si](Cl)(Cl)Cl)(Cl)Cl

Introduction

Chemical and Structural Properties

Pentachlorodisilane is characterized by a disilane backbone (Si–Si bond) with five chlorine atoms and one hydrogen atom bonded to the silicon framework. Its molecular structure, Si₂Cl₅H, confers distinct electronic and steric properties that influence its reactivity. The compound is a liquid at room temperature and exhibits a density of 1.54 g/cm³, with a boiling point of 147°C under standard atmospheric conditions . The Si–Cl bonds are highly polar, rendering the compound susceptible to hydrolysis and nucleophilic substitution reactions.

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal key structural features. The 29Si^{29}\text{Si} NMR spectrum shows two distinct silicon environments: one bonded to three chlorine atoms and the other to two chlorine atoms and a hydrogen . The IR spectrum exhibits stretching frequencies at 610 cm⁻¹ (Si–Cl) and 2180 cm⁻¹ (Si–H), confirming the presence of these functional groups .

Synthesis and Industrial Production

Partial Reduction of Hexachlorodisilane

The most efficient synthesis method involves the partial reduction of hexachlorodisilane (Si₂Cl₆) using metal hydrides such as diisobutylaluminum hydride (DIBAH) . This reaction proceeds under inert conditions at elevated temperatures (80–90°C), yielding pentachlorodisilane with a purity of up to 83% after iterative distillation . The stoichiometric equation is:

Si2Cl6+DIBAHSi2Cl5H+AlCl3+Byproducts\text{Si}_2\text{Cl}_6 + \text{DIBAH} \rightarrow \text{Si}_2\text{Cl}_5\text{H} + \text{AlCl}_3 + \text{Byproducts}

Key parameters influencing yield include temperature control, reaction time, and the molar ratio of DIBAH to hexachlorodisilane. Excess DIBAH risks over-reduction to tetrachlorodisilane (Si₂Cl₄H₂), necessitating precise stoichiometry .

Alternative Synthesis Routes

Earlier methods, such as oligomerization of monosilanes (SiCl₄) in the presence of hydrogen, are less favored due to high energy requirements and lower yields . Similarly, cleavage of higher-order silanes (e.g., Si₃Cl₈) is economically impractical for large-scale production .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Energy IntensityScalability
Partial Reduction (DIBAH)83ModerateHigh
Oligomerization45–50HighLow
Silicon Bond Cleavage30–40Very HighLow

Industrial and Technological Applications

Semiconductor Manufacturing

Pentachlorodisilane is a precursor for silicon-containing thin films in CVD processes. Its controlled decomposition at 600–800°C deposits high-purity amorphous silicon or silicon nitride layers, critical for integrated circuits and photovoltaic cells . Compared to trichlorosilane (SiHCl₃), pentachlorodisilane offers faster deposition rates and lower impurity incorporation due to its higher chlorine content .

Polymer Synthesis

In organosilicon chemistry, pentachlorodisilane serves as a cross-linking agent in silicone resins. Co-hydrolysis with dichlorodimethylsilane (SiCl₂(CH₃)₂) produces branched polysiloxanes with enhanced thermal stability, suitable for aerospace and automotive coatings .

Table 2: Applications of Pentachlorodisilane vs. Related Silanes

CompoundPrimary UseAdvantages
PentachlorodisilaneCVD, Polymer Cross-LinkingHigh Purity, Tunable Reactivity
HexachlorodisilaneEtching, NanofabricationHigher Reactivity
TrichlorosilaneSolar Grade SiliconCost-Effectiveness

Environmental and Regulatory Considerations

Pentachlorodisilane’s hydrolysis products, including hydrochloric acid (HCl) and hydrogen gas, necessitate stringent waste management. Neutralization with alkaline solutions (e.g., NaOH) is recommended before disposal . Regulatory frameworks such as REACH require occupational exposure limits (OELs) of 0.1 ppm over an 8-hour workday .

Future Research Directions

Ongoing studies focus on:

  • Catalytic Systems: Developing transition metal catalysts to lower synthesis temperatures .

  • Biological Interactions: Assessing ecotoxicity in aquatic ecosystems .

  • Alternative Precursors: Exploring fluorinated analogues for low-temperature CVD .

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